6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18757898
InChI: InChI=1S/C11H12N2O3/c1-2-3-8-6-4-7(11(15)16)10(14)5-9(6)13-12-8/h4-5,14H,2-3H2,1H3,(H,12,13)(H,15,16)
SMILES:
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid

CAS No.:

Cat. No.: VC18757898

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid -

Specification

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid
Standard InChI InChI=1S/C11H12N2O3/c1-2-3-8-6-4-7(11(15)16)10(14)5-9(6)13-12-8/h4-5,14H,2-3H2,1H3,(H,12,13)(H,15,16)
Standard InChI Key YFTIAFBUHXVGDC-UHFFFAOYSA-N
Canonical SMILES CCCC1=NNC2=CC(=C(C=C21)C(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of an indazole ring system—a bicyclic framework with fused benzene and pyrazole rings. Key substituents include:

  • Hydroxyl group (-OH) at position 6, enhancing hydrogen-bonding capacity.

  • Propyl chain (-CH2_2CH2_2CH3_3) at position 3, contributing hydrophobic interactions.

  • Carboxylic acid (-COOH) at position 5, enabling ionization and metal coordination .

The IUPAC name, 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid, reflects this substitution pattern. Its SMILES notation (CCCC1=NNC2=CC(=C(C=C21)C(=O)O)O) and InChIKey (YFTIAFBUHXVGDC-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .

Table 1: Fundamental Molecular Properties

PropertyValueSource
CAS Registry Number1093293-91-4
Molecular FormulaC11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight220.22 g/mol
XLogP3 (Partition Coefficient)1.7 (estimated)

Synthesis and Manufacturing Considerations

General Indazole Synthesis Strategies

While no peer-reviewed protocols specifically describe the synthesis of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid, indazole derivatives are typically prepared via:

  • Cyclization Reactions: Utilizing o-haloanilines with nitriles or aldehydes under basic conditions.

  • Functionalization: Introducing substituents via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling .

For this compound, a plausible route involves:

  • Step 1: Formation of the indazole core via cyclization of a 3-propyl-substituted precursor.

  • Step 2: Sequential oxidation and hydroxylation to install the carboxylic acid and hydroxyl groups.

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/ConditionsTarget Modification
1CyclizationCuI, K2_2CO3_3, DMFIndazole ring formation
2Friedel-Crafts AlkylationPropyl bromide, AlCl3_33-Propyl substitution
3HydroxylationH2_2O2_2, FeSO4_46-Hydroxyl group addition
4OxidationKMnO4_4, acidic conditions5-Carboxylic acid installation

Physicochemical Properties and Stability

Experimental and Predicted Data

Thermal Stability: Analogous indazoles decompose above 200°C, but melting/boiling points for this derivative are unreported .

pKa Estimation:

  • Carboxylic acid group: ~2.5 (ionizable at physiological pH).

  • Hydroxyl group: ~10.1 (weakly acidic) .

CompoundTargetIC50_{50} (nM)Reference
AxitinibVEGFR-20.1–2
6-Nitro-1H-indazole-3-acidBacterial Dihydrofolate Reductase4200
6-Hydroxy-3-propyl derivativeNot reportedN/A

Analytical Characterization Methods

Spectroscopic and Chromatographic Profiling

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR would resolve aromatic protons (δ 6.5–8.5 ppm) and propyl chain signals (δ 0.8–1.6 ppm) .

  • Mass Spectrometry: ESI-MS expected to show [M+H]+^+ at m/z 221.1 .

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) recommended for purity analysis.

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Develop high-yield, scalable routes using green chemistry principles.

  • Target Identification: Screen against kinase libraries and microbial panels.

  • Formulation Studies: Explore salt forms (e.g., sodium carboxylate) to enhance bioavailability.

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